molecular formula C8H6F5NO2 B1412080 3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol CAS No. 1227601-30-0

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol

Cat. No. B1412080
M. Wt: 243.13 g/mol
InChI Key: UVTOBYKUVAYTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of “3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol” is C7H4F5NO . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Various methods of synthesizing 2,3,5-DCTF have been reported .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute toxicity (Category 3, Oral), skin irritation (Category 2), skin sensitization (Category 1), serious eye damage (Category 1), and specific target organ toxicity (single exposure, Category 3). The target organs are the respiratory system .

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[3-(difluoromethoxy)-6-(trifluoromethyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO2/c9-7(10)16-5-1-2-6(8(11,12)13)14-4(5)3-15/h1-2,7,15H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTOBYKUVAYTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OC(F)F)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol
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3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol
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3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol
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Reactant of Route 6
3-Difluoromethoxy-6-(trifluoromethyl)pyridine-2-methanol

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